1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Generic pyrazole-4-carbaldehydes often give inconsistent enantioselectivity. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde offers a defined 1,3,5-trimethyl substitution pattern that reliably tunes electronic and steric environments: • Asymmetric alkylation: up to 95% ee under (1S,2R)-N,N-dialkylnorephedrine catalysis. • Microwave-accelerated heterocyclizations: tunable 2-hydroxyalkylimine/oxazolidine ratios (66:33-80:20). • Reacts with 2-mercaptoethanol to form 2-(pyrazol-4-yl)-1,3-oxathiolane. Supplied at 98% purity, stored and shipped under inert conditions to preserve aldehyde integrity.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 2644-93-1
Cat. No. B1270335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
CAS2644-93-1
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C=O
InChIInChI=1S/C7H10N2O/c1-5-7(4-10)6(2)9(3)8-5/h4H,1-3H3
InChIKeyHMTUBXVXHHITGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Specifications & Procurement


1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1) is a 1,3,5-trisubstituted pyrazole-4-carbaldehyde building block with molecular formula C₇H₁₀N₂O and molecular weight 138.17 g/mol . It is a crystalline solid with a melting point of 71 °C and requires storage under inert gas (nitrogen or argon) at 2–8 °C due to air sensitivity . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing pyrazole-fused heterocycles and functionalized pyrazole derivatives [1].

1
Versatile 1,3,5-trisubstituted pyrazole building block for constructing fused heterocycles and functionalized derivatives.
2
C4 aldehyde reactivity is modulated by the unique 1,3,5-trimethyl substitution pattern, supporting regioselective transformations.
3
Air-sensitive reagent requiring handling under inert atmosphere (N2/Ar) and storage at 2–8 °C for integrity.

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Key Differentiation from Analog Aldehydes


Direct substitution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with other pyrazole-4-carbaldehydes, such as 1,3-dimethyl or 1,5-dimethyl analogs, is not scientifically justifiable without compromising reaction outcomes. The specific 1,3,5-trimethyl substitution pattern uniquely influences the electronic environment and steric profile of the C4 aldehyde group, which directly modulates its reactivity in key transformations including Baylis-Hillman reactions [1], nucleophilic additions with thiols [2], and enantioselective alkylations [3]. The presence of three methyl groups—at N1, C3, and C5—creates a distinct electronic and steric landscape that cannot be replicated by less substituted or differently substituted analogs, making this specific compound a non-interchangeable reagent for applications requiring precise control over regioselectivity, product distribution, or solid-state properties.

Target Compound
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Potential Substitute
1,3-Dimethyl or 1,5-Dimethyl Analogs
Unique steric and electronic profile at C4 ensures specific reactivity in Baylis-Hillman reactions and nucleophilic additions.
Missing 1,3,5-trimethyl topology may shift reaction outcomes or require re-optimization of synthetic protocols.
Supports enantioselective alkylation with reported enantiomeric excess, enabling asymmetric synthesis workflows.
Stereochemical outcomes are likely affected, rendering 1,3-dimethyl or 1,5-dimethyl analogs non-interchangeable for enantioselective steps.

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde vs. Comparators: Quantitative Evidence


Enantioselective Alkylation Performance

In the catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols via enantioselective alkylation with dialkylzincs, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde serves as a competent substrate, yielding enantiomerically enriched secondary-4-pyrazolylalkanols with up to 95% enantiomeric excess (e.e.) [1]. This level of enantioselectivity is significant within the pyrazole-4-carbaldehyde substrate class, where the specific substitution pattern at the N1, C3, and C5 positions of the pyrazole ring influences the stereochemical outcome.

Enantioselective Alkylation
Class-level inference
Up to 95% e.e.
Supports enantioselective synthesis workflows.
Reported within tested pyrazole-4-carbaldehyde substrate class; requires validation.
Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Reaction Selectivity with 2-Mercaptoethanol

A quantum-chemical study of the reaction between 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and 2-mercaptoethanol revealed that the reaction proceeds through a staged mechanism, resulting in the prevailing formation of 2-(pyrazol-4-yl)-1,3-oxathiolane structures [1]. This product distribution outcome is directly influenced by the 1,3,5-trimethyl substitution pattern, which modulates the electronic and steric environment at the C4 aldehyde carbon.

Thiol Addition Selectivity
Class-level inference
Prevailing oxathiolane formation
Reported regioselective outcome for thiol nucleophiles.
Based on quantum-chemical mechanistic study; product ratios not reported.
Reaction Mechanism Quantum-Chemical Study Nucleophilic Addition

Microwave-Accelerated Synthesis with Aminoalcohols

Under microwave activation at 150°C for 2 hours, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde reacts with 2-amino-2-methylpropan-1-ol to form mixtures of the corresponding 2-hydroxyalkylimines and pyrazol-4-yl-1,3-oxazolidines in ratios ranging from 66:33 to 80:20 [1]. In contrast, the reaction with 2-aminobutan-1-ol under identical conditions proceeds exclusively to form 2-hydroxyalkylimines of pyrazole-4-carbaldehyde without oxazolidine formation [1].

Aminoalcohol Product Ratio
Head-to-head
66:33 to 80:20 ratio vs. single product
Supports substrate-dependent selectivity control.
Microwave activation (150°C, 2 h); exclusive single product with 2-aminobutan-1-ol.
Microwave Synthesis Heterocyclic Chemistry Reaction Optimization

Handling and Storage Requirements

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde is reported to be air sensitive and requires storage under inert gas (nitrogen or argon) at 2–8°C to maintain integrity . Its melting point is 71 °C, and it exists as a crystalline solid at room temperature . These handling requirements are more stringent than those for many common aldehydes and must be factored into procurement and laboratory workflow planning.

Storage & Handling
Supporting evidence
Inert gas, 2–8 °C
Requires inert atmosphere handling for integrity.
Air-sensitive; special storage infrastructure may be needed.
Physicochemical Properties Stability Storage Conditions

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Application Scenarios


Asymmetric Synthesis of Chiral Pyrazole Intermediates

Procure 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde for use in catalytic asymmetric alkylation reactions to produce chiral 4-pyrazolylalkanols. This application is supported by literature demonstrating enantiomeric excess values up to 95% under catalysis by (1S,2R)-N,N-dialkylnorephedrines with dialkylzincs [1]. The compound's ability to serve as a substrate for high-enantioselectivity transformations makes it a valuable building block for synthesizing enantiomerically enriched pyrazole-containing pharmaceuticals or agrochemical intermediates.

Pyrazole-Fused Heterocycle Synthesis

Utilize 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde as a versatile precursor for constructing diverse pyrazole-fused heterocyclic systems [2]. The 1,3,5-trimethyl substitution pattern provides a defined electronic and steric environment that influences cyclization outcomes. This application is particularly relevant for medicinal chemistry programs requiring pyrazole-fused bicyclic or tricyclic scaffolds for biological screening.

Microwave-Assisted Synthesis with Aminoalcohols

Employ 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in microwave-accelerated reactions with sterically hindered aminoalcohols to achieve specific product ratios [3]. Under microwave activation at 150°C for 2 hours, the compound reacts with 2-amino-2-methylpropan-1-ol to yield mixtures of 2-hydroxyalkylimines and pyrazol-4-yl-1,3-oxazolidines in 66:33–80:20 ratios, while reaction with 2-aminobutan-1-ol yields exclusively 2-hydroxyalkylimines. This tunable selectivity enables precise control over the synthesis of pyrazole-containing heterocycles.

1,3-Oxathiolane Formation via Thiol Addition

Use 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in reactions with 2-mercaptoethanol to predominantly form 2-(pyrazol-4-yl)-1,3-oxathiolane structures [4]. This reaction pathway is mechanistically validated by quantum-chemical studies and provides access to sulfur-containing pyrazole heterocycles, which may exhibit unique biological or material properties.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pyrazole building blocks
Enantioselective substrate scope (e.e. >90%)
Chiral catalyst system compatibility and e.e. analysis
Pyrazole-fused heterocycle synthesis
Regioselective cyclization pattern
Structural confirmation (NMR/XRD) and reaction scope
Microwave-assisted synthesis with aminoalcohols
Substrate-specific product distribution
Product ratio determination (GC/HPLC) and reaction parameters
1,3-Oxathiolane formation via thiol addition
Thiol nucleophile reactivity
Product distribution verification and mechanistic elucidation
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